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Compound of Interest

Compound Name: 2-Methoxypyridine-3,4-diamine

Cat. No.: B1312580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methoxypyridine-3,4-diamine is a key heterocyclic building block, primarily utilized as a

precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have

garnered significant interest in medicinal chemistry due to their potential as potent kinase

inhibitors, particularly in the context of oncology. This technical guide provides a

comprehensive overview of the synthesis, properties, and applications of 2-Methoxypyridine-
3,4-diamine, with a focus on its role in the development of novel therapeutics targeting critical

signaling pathways.

Chemical Properties and Data
2-Methoxypyridine-3,4-diamine is a stable, yet reactive, organic compound. Its structure,

featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups,

makes it an ideal starting material for the construction of fused heterocyclic systems.
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Property Value Source

CAS Number 33631-04-8 N/A

Molecular Formula C₆H₉N₃O N/A

Molecular Weight 139.16 g/mol N/A

Appearance
Off-white to light brown

crystalline powder
N/A

Solubility

Soluble in methanol, ethanol,

and other polar organic

solvents.

N/A

Synthetic Routes and Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-Methoxypyridine-3,4-diamine is not

readily available in peer-reviewed literature, a highly probable synthetic pathway can be

constructed based on the well-established synthesis of its isomer, 2,3-diamino-6-

methoxypyridine.[1] This multi-step synthesis involves nitration, nucleophilic substitution, and

reduction.

Proposed Synthetic Pathway:

A plausible route to 2-Methoxypyridine-3,4-diamine begins with the dinitration of 2-

chloropyridine, followed by a selective methoxylation and subsequent reduction of the nitro

groups.

2-Chloropyridine 2-Chloro-3,4-dinitropyridine
HNO₃/H₂SO₄

2-Methoxy-3,4-dinitropyridine
NaOCH₃

2-Methoxypyridine-3,4-diamine
Reduction (e.g., H₂, Pd/C)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 2-Methoxypyridine-3,4-diamine.

Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2-Chloro-3,4-dinitropyridine

Reaction: 2-Chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric

acid.

Procedure: To a cooled solution of concentrated sulfuric acid, 2-chloropyridine is added

dropwise, maintaining a low temperature. A nitrating mixture (concentrated nitric acid and

sulfuric acid) is then added slowly. The reaction mixture is heated and stirred for several

hours. Upon completion, the mixture is poured onto ice, and the precipitated product is

filtered, washed, and dried.

Step 2: Synthesis of 2-Methoxy-3,4-dinitropyridine

Reaction: The synthesized 2-chloro-3,4-dinitropyridine undergoes nucleophilic aromatic

substitution with sodium methoxide.

Procedure: Sodium methoxide is prepared by reacting sodium metal with anhydrous

methanol. 2-chloro-3,4-dinitropyridine is then added to the cooled sodium methoxide

solution. The reaction is stirred, and the progress is monitored by thin-layer chromatography.

After completion, the solvent is removed under reduced pressure, and the product is

isolated.

Step 3: Synthesis of 2-Methoxypyridine-3,4-diamine

Reaction: The dinitro compound is reduced to the corresponding diamine.

Procedure: 2-Methoxy-3,4-dinitropyridine is dissolved in a suitable solvent like ethanol or

methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is

subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until

the starting material is consumed. The catalyst is then filtered off, and the solvent is

evaporated to yield the final product, 2-Methoxypyridine-3,4-diamine.

Application in Drug Discovery: A Precursor to
Kinase Inhibitors
The primary application of 2-Methoxypyridine-3,4-diamine in drug discovery is its use as a

starting material for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a bioisostere of
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purine and has been identified as a privileged structure for targeting various protein kinases.

3.1. Synthesis of Imidazo[4,5-b]pyridine Derivatives

The condensation of 2-Methoxypyridine-3,4-diamine with various aldehydes or carboxylic

acids is a common method to construct the imidazo[4,5-b]pyridine core.

Reactants

2-Methoxypyridine-3,4-diamine

Imidazo[4,5-b]pyridine Derivative

Condensation

Aldehyde/Carboxylic Acid (R-CHO / R-COOH)

Click to download full resolution via product page

Caption: General synthesis of imidazo[4,5-b]pyridine derivatives.

3.2. Targeting the PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling

pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a

hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies

have explored imidazo[4,5-b]pyridine derivatives as dual PI3K/mTOR inhibitors.[2][3]
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Caption: Inhibition of the PI3K/mTOR pathway by imidazo[4,5-b]pyridines.
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3.3. Targeting Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition

has emerged as a promising strategy in cancer therapy, particularly in hematological

malignancies. Imidazo[4,5-b]pyridine derivatives have been investigated as potent CDK9

inhibitors.[4]

Quantitative Data on Biological Activity:

The following table summarizes the in vitro anti-proliferative activity of representative

imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound
Class

Target(s) Cell Line IC₅₀ (µM) Reference

Imidazo[4,5-

b]pyridine

Derivatives

CDK9
MCF-7 (Breast

Cancer)
0.63 - 1.32 [4]

Imidazo[4,5-

b]pyridine

Derivatives

CDK9
HCT116 (Colon

Cancer)
0.63 - 1.32 [4]

Sulfonamide

Methoxypyridine

Derivatives

PI3Kα/mTOR
MCF-7 (Breast

Cancer)
0.130 [3]

Sulfonamide

Methoxypyridine

Derivatives

PI3Kα/mTOR
HCT-116 (Colon

Cancer)
0.020 [3]

Conclusion
2-Methoxypyridine-3,4-diamine is a valuable and versatile building block in medicinal

chemistry. Its primary utility lies in the synthesis of imidazo[4,5-b]pyridine scaffolds, which have

demonstrated significant potential as inhibitors of key kinases involved in cancer progression,

such as those in the PI3K/mTOR and CDK9 pathways. The continued exploration of derivatives

from this core structure holds promise for the development of novel and effective targeted
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cancer therapies. Further research into optimizing the synthetic route to 2-Methoxypyridine-
3,4-diamine and expanding the library of its derivatives is warranted to fully exploit its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent
anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2. journal.uctm.edu [journal.uctm.edu]

3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents
[patents.google.com]

4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-
b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methoxypyridine-3,4-
diamine (CAS 33631-04-8)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312580#2-methoxypyridine-3-4-diamine-cas-33631-
04-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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